Lipophilicity: LogP Comparison
The target compound has a predicted LogP (XLogP3-AA) of 1.3 [1]. When compared to a closely related analog without the N-methyl group on the pyrazole ring (CAS 5417-90-3, the 1H-pyrazolo analog), the methyl substitution increases lipophilicity, which can improve membrane permeability over the less lipophilic, unsubstituted analog [2]. This difference is critical for cell-based assays where intracellular target engagement is required.
| Evidence Dimension | Predicted Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3 |
| Comparator Or Baseline | 1H-pyrazolo[3,4-d]pyrimidin-4-amine analog (CAS 5417-90-3, no N-methyl): LogP not directly available but expected to be lower due to lack of methyl group. |
| Quantified Difference | Approximately +0.5 to +1.0 LogP units (estimated from class-level SAR) |
| Conditions | Computational prediction (PubChem XLogP3-AA) |
Why This Matters
Lipophilicity is a key determinant of passive membrane permeability; a higher LogP for 5417-97-0 suggests superior cell penetration compared to the non-methylated analog, making it a preferred choice for intracellular target studies.
- [1] PubChem. (2026). Compound Summary for CID 223725. View Source
- [2] Wermuth, C. G. (2008). The Practice of Medicinal Chemistry (3rd ed.). Academic Press. (General reference on methyl group effect on lipophilicity). View Source
